m-Tolyltetrazolium Red

Description

BenchChem offers high-quality m-Tolyltetrazolium Red suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-Tolyltetrazolium Red including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

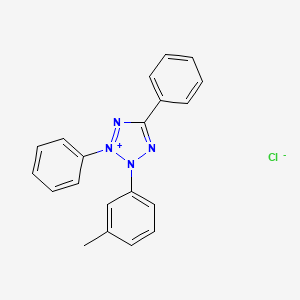

2-(3-methylphenyl)-3,5-diphenyltetrazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N4.ClH/c1-16-9-8-14-19(15-16)24-22-20(17-10-4-2-5-11-17)21-23(24)18-12-6-3-7-13-18;/h2-15H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLMHAOZVFIBCT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430910 | |

| Record name | 2-(3-Methylphenyl)-3,5-diphenyl-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88159-25-5 | |

| Record name | 2-(3-Methylphenyl)-3,5-diphenyl-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is m-Tolyltetrazolium Red and its chemical properties

An In-depth Technical Guide to m-Tolyltetrazolium Red and its Analogs in Cellular Metabolism Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of m-Tolyltetrazolium Red and the broader class of tetrazolium salts, focusing on their chemical properties and their principal application in assessing cellular viability and metabolic activity. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the underlying biochemical principles, ensuring that experimental design is both robust and mechanistically sound.

Introduction: The Role of Tetrazolium Salts in Cell Biology

Tetrazolium salts are a class of heterocyclic organic compounds that have become indispensable tools in cell biology and toxicology. Their utility stems from a unique property: they are readily reduced by metabolically active cells into intensely colored, water-insoluble compounds known as formazans. This colorimetric change provides a direct and quantifiable proxy for cellular metabolic activity, which in turn is a strong indicator of cell viability, proliferation, and cytotoxicity.

While many tetrazolium salts exist, this guide begins with the specific properties of m-Tolyltetrazolium Red before broadening to discuss the foundational principles and protocols of the tetrazolium reduction assay, for which its analog, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is the most widely recognized and utilized exemplar. Understanding this class of compounds is critical for applications ranging from routine cell culture monitoring to high-throughput screening in drug discovery.[1][2][3]

Chemical and Physical Properties of m-Tolyltetrazolium Red

m-Tolyltetrazolium Red, systematically known as 2,5-Diphenyl-3-(m-tolyl)tetrazolium Chloride, is a specific member of the tetrazolium salt family.[1][4] Its core structure consists of a five-membered tetrazole ring with phenyl and m-tolyl substituent groups. The key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Synonyms | 2,5-Diphenyl-3-(m-tolyl)tetrazolium Chloride | [1][4] |

| CAS Number | 88159-25-5 | [1][4] |

| Molecular Formula | C₂₀H₁₇ClN₄ | [1][5] |

| Molecular Weight | 348.83 g/mol | [1][5] |

| Appearance | White to orange to green crystalline powder | [1] |

| Purity | ≥98% (by titration), >80% (by HPLC) | [1][4] |

| Storage Temperature | Room Temperature, recommended <15°C in a cool, dark place | [1][4] |

| Key Feature | Acts as a redox indicator | [1] |

The Biochemical Foundation: Mechanism of Tetrazolium Reduction

The central value of tetrazolium salts in cell viability assays lies in their role as electron acceptors. The mechanism is a testament to the metabolic integrity of a cell, primarily reflecting the activity of mitochondrial dehydrogenases.

Causality of the Reaction: In healthy, metabolically active cells, the mitochondrial respiratory chain is functional. Enzymes within this system, particularly NAD(P)H-dependent oxidoreductases like succinate dehydrogenase, transfer electrons.[2][6] The positively charged, water-soluble tetrazolium salt (e.g., MTT) readily penetrates viable eukaryotic cells and acts as an artificial electron acceptor.[7] Upon reduction, the tetrazole ring is cleaved, resulting in the formation of a water-insoluble, purple-colored formazan crystal.[2][8] The accumulation of these lipophilic formazan crystals, which have been observed to localize in cellular lipid droplets, is directly proportional to the number of viable, metabolically active cells.[2][9]

This process is a self-validating system for assessing viability: only cells with active metabolism can drive the reduction, meaning dead cells will not produce a signal.[6]

Caption: Biochemical reduction of a tetrazolium salt (MTT) to formazan.

Core Application: The MTT Cell Viability Assay

The MTT assay remains a cornerstone method for evaluating cell viability, proliferation, and cytotoxicity.[6][10] It is instrumental in drug screening and toxicology studies. The following protocol represents a standardized, field-proven methodology.

Reagent Preparation

-

MTT Stock Solution (5 mg/mL):

-

Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[11]

-

Vortex or sonicate until fully dissolved.[11]

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Expert Insight: This solution is light-sensitive. Store it protected from light at -20°C for up to 6 months.[4][11] Discard if precipitates form or the color changes.

-

-

Formazan Solubilization Solution:

-

Multiple solutions can be used. The most common is Dimethyl Sulfoxide (DMSO) .[11]

-

An alternative is a solution of 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl.

-

Trustworthiness Check: Before use, test the cytotoxicity of your chosen solvent on your specific cell line. If DMSO is too toxic, an alternative like acidified isopropanol can be used.[11]

-

Experimental Workflow

The following diagram and protocol outline the complete workflow for performing an MTT assay with adherent cells.

Caption: Standard experimental workflow for the MTT cell viability assay.

Step-by-Step Protocol (Adherent Cells)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Remove the medium and add fresh medium containing the desired concentrations of your test compound. Include untreated (vehicle) controls.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: At the end of the incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final volume of 110 µL, achieving a final MTT concentration of ~0.45 mg/mL).[2][7]

-

Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the adherent cells or the formazan crystals.

-

Add 100-150 µL of DMSO or another suitable solubilization solvent to each well.

-

Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals into a colored solution.[6]

-

-

Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).[2][6] A reference wavelength of >650 nm can be used to subtract background absorbance.[2]

For suspension cells: After the formazan development step (Step 5), centrifuge the plate to pellet the cells. Carefully aspirate the supernatant before adding the solubilization solution.

Critical Considerations and Authoritative Insights

-

Assay Interference: Be aware that certain compounds, particularly those with antioxidant properties (e.g., flavonoids, ascorbic acid), can reduce MTT non-enzymatically, leading to a false-positive signal.[8][12] It is crucial to run a cell-free control (medium + compound + MTT) to test for this.

-

Background Control: Phenol red and serum components in the culture medium can contribute to background absorbance.[6] Always include a blank control (medium only + MTT + solubilizer) to subtract from all readings.

-

Cell Density: The assay is sensitive to cell number. Ensure that the cell density used is within the linear range of the assay for your cell line. Over-confluent or rapidly dividing cells may show altered metabolic rates, affecting results.

-

Incomplete Solubilization: Incomplete dissolution of formazan crystals is a common source of error. Ensure thorough mixing after adding the solvent and visually inspect wells before reading.[2]

The Evolving Landscape: Alternative Tetrazolium Reagents

While the MTT assay is foundational, newer generations of tetrazolium salts have been developed to overcome some of its limitations, primarily the need for a separate formazan solubilization step.

-

MTS, XTT, and WST-1: These are negatively charged salts that, often with the help of an intermediate electron acceptor, are reduced to a water-soluble formazan product.[7][13] This formazan is directly released into the culture medium.

-

Advantage: This simplifies the workflow significantly by eliminating the cell lysis/solubilization step, reducing hands-on time and potential errors.[3][10] This also makes these assays more amenable to kinetic studies, as the plate can be read at multiple time points without terminating the culture.

Conclusion

m-Tolyltetrazolium Red and its analogs are powerful reagents for quantifying cellular metabolic activity. Their application in the MTT assay and its modern variants provides a reliable, quantitative, and scalable method for assessing cell viability and cytotoxicity. By understanding the core biochemical mechanism, adhering to validated protocols, and being mindful of potential interferences, researchers can leverage these tools to generate high-quality, reproducible data that is crucial for advancing drug development and fundamental biological research.

References

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Kouimtzi, M., et al. (2016). On the Photocatalytic Reduction of MTT Tetrazolium Salt on the Surface of TiO2 Nanoparticles: Formazan Production Kinetics and Mechanism. Journal of Colloid and Interface Science. [Link]

-

Assess cell viability and proliferation with colorimetric readouts. Drug Target Review. (2019). [Link]

-

Stockert, J. C., et al. (2018). Tetrazolium salts and formazan products in Cell Biology. Acta Histochemica. [Link]

-

Diaz, G., et al. (2007). Localization of MTT Formazan in Lipid Droplets. An Alternative Hypothesis About the Nature of Formazan Granules and Aggregates. European Journal of Histochemistry. [Link]

-

Bruggisser, R., et al. (2002). Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells. Toxicology in Vitro. [Link]

-

Stepanenko, A. A., & Dmitrenko, V. V. (2015). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. GMS German Medical Science. [Link]

-

Wang, P., et al. (2010). Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays. Toxicology in Vitro. [Link]

-

Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Cellular and Molecular Toxicology of Nanoparticles. Taylor & Francis. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. yenepoya.res.in [yenepoya.res.in]

- 4. m-Tolyltetrazolium Red | 88159-25-5 | TCI AMERICA [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Localization of MTT formazan in lipid droplets. An alternative hypothesis about the nature of formazan granules and aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Engine: A Technical Guide to the Mechanism of m-Tolyltetrazolium Red (MTT) in Living Cells

This guide provides an in-depth exploration of the core mechanism of m-Tolyltetrazolium Red (MTT) and its application in assessing cellular metabolic activity. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol to dissect the biochemical underpinnings, critical parameters, and inherent limitations of this widely utilized colorimetric assay. Our focus is on fostering a deeper understanding that empowers robust experimental design and accurate data interpretation.

The Principle of MTT Reduction: A Proxy for Cellular Health

The MTT assay is a cornerstone for evaluating cell viability and proliferation.[1] Its utility lies in the enzymatic reduction of the water-soluble, yellow tetrazolium salt, m-Tolyltetrazolium Red, into a purple, water-insoluble formazan product.[2][3][4] This conversion is contingent on the metabolic activity of living cells, specifically the function of NAD(P)H-dependent cellular oxidoreductase enzymes.[5] Consequently, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[3][4]

While this principle appears straightforward, the precise cellular mechanisms are multifaceted. The primary site of MTT reduction is the mitochondria, where dehydrogenase enzymes, such as succinate dehydrogenase, play a pivotal role.[1][2][5] However, the reduction is not exclusively a mitochondrial event. Evidence suggests that the endoplasmic reticulum, lysosomes, and the plasma membrane also contribute to formazan formation.[2] Furthermore, there are indications of non-enzymatic MTT reduction within lipidic cellular structures.[5] This intricate network of reduction pathways underscores that the MTT assay is a measure of the overall metabolic activity and reducing potential of a cell, rather than a direct count of viable cells.[2]

The chemical transformation at the heart of the assay involves the cleavage of the tetrazolium ring in MTT, leading to the formation of the characteristic purple formazan crystals.

Figure 1: Cellular uptake and reduction of MTT to formazan.

The MTT Assay Workflow: A Step-by-Step Deconstruction

A successful MTT assay hinges on meticulous execution and an understanding of the rationale behind each step. The following protocol provides a robust framework, though optimization for specific cell lines and experimental conditions is paramount.[3]

Reagent Preparation and Handling

The integrity of your results begins with the proper preparation and storage of reagents.

-

MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS) at a pH of approximately 7.4.[2] MTT is soluble in water (up to 10 mg/mL), ethanol (20 mg/mL), and culture media (5 mg/mL).[1] It is crucial to protect the MTT solution from light to prevent degradation, which can lead to increased background absorbance.[2] Store the stock solution at -20°C.

-

Solubilization Solution: The choice of solvent to dissolve the formazan crystals is critical for accurate quantification. Common options include:

-

Dimethyl Sulfoxide (DMSO): Widely used due to its excellent solubilizing properties.[2][6] However, it can be cytotoxic at higher concentrations.[2]

-

Acidified Isopropanol: Typically containing 0.04 N HCl, this is an effective alternative to DMSO. The acidic environment enhances formazan solubility and stability.[2]

-

Sodium Dodecyl Sulfate (SDS) Solution: A 10% SDS solution in 10 mM HCl can be used for cell types resistant to other solvents. SDS aids in cell lysis, improving formazan release.[2]

-

Experimental Protocol

This protocol is designed for a 96-well plate format, ideal for high-throughput screening.[2]

-

Cell Seeding: Plate cells at an optimal density, which can range from 1,000 to 100,000 cells per well, depending on the cell line's growth rate.[2][7] Cells should be in the logarithmic growth phase for maximal metabolic activity.[2]

-

Incubation with Test Compound: After allowing the cells to adhere (typically 6 to 24 hours), introduce the test compound at various concentrations.[7]

-

Addition of MTT Reagent: Following the desired exposure period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[7][8] It is recommended to use a serum-free medium during this incubation step to prevent interference from serum proteins.[2]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]

-

Solubilization of Formazan: Carefully add 100 µL of the chosen solubilization solution to each well.[7][8] To ensure complete dissolution, place the plate on an orbital shaker for 10-15 minutes, protected from light.[2][9]

-

Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm, with 570 nm being the most common.[2][5] A reference wavelength of 630 nm can be used to subtract background noise.[1]

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. MTT assay - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. atcc.org [atcc.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

An In-Depth Technical Guide to the m-Tolyltetrazolium Red (MTT) Cell Viability Assay

This guide provides a comprehensive overview of the m-Tolyltetrazolium Red (MTT) assay, a foundational colorimetric method for assessing cell metabolic activity. As an indicator of cell viability, the MTT assay is a cornerstone in diverse fields, including drug discovery, toxicology, and cancer research.[1][2] This document will delve into the core principles of the assay, provide detailed experimental protocols, and offer insights into data interpretation and troubleshooting, equipping researchers, scientists, and drug development professionals with the knowledge to execute this technique with precision and confidence.

The Fundamental Principle: A Measure of Metabolic Vigor

The MTT assay's principle is rooted in the enzymatic activity of living cells.[1] It hinges on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple, insoluble formazan product.[3][4] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, with a significant contribution from mitochondrial dehydrogenases like succinate dehydrogenase.[1][5][6]

The quantity of the purple formazan generated is directly proportional to the number of viable, metabolically active cells.[2][4] Consequently, the intensity of the purple color provides a quantifiable measure of cell viability and proliferation.[1] Conversely, a reduction in metabolic activity, often a hallmark of apoptosis or necrosis, leads to decreased formazan production.[4]

It is crucial to understand that the MTT assay is a measure of metabolic activity, which is an indirect indicator of cell viability.[5] Factors other than cell death, such as alterations in metabolic pathways due to drug treatment or cellular stress, can influence the results.[5]

The Biochemical Conversion

The core of the MTT assay is a redox reaction. The MTT compound, a yellow, water-soluble tetrazolium salt, readily permeates viable cells.[7][8] Inside the cell, particularly within the mitochondria, it is reduced by dehydrogenase enzymes.[5][6] This enzymatic reaction cleaves the tetrazolium ring, resulting in the formation of insoluble, needle-shaped purple formazan crystals that accumulate both within and on the surface of the cells.[3][7]

The chemical structures of MTT and its reduced formazan product are distinct. MTT possesses a tetrazole ring core with four nitrogen atoms, surrounded by aromatic rings.[7][9] The reduction process disrupts this tetrazole ring to form the characteristic purple formazan.[7][9]

Caption: Key factors influencing the outcome of the MTT assay.

Alternatives to the MTT Assay

While the MTT assay is a valuable tool, several alternative methods are available, each with its own advantages and disadvantages.

-

Other Tetrazolium Salt Assays (MTS, XTT, WST-1): These assays produce a water-soluble formazan product, eliminating the need for a solubilization step. T[3][10]his simplifies the protocol but can sometimes lead to higher background readings. *[11] Resazurin (AlamarBlue) Assay: This is a fluorescent assay where the blue resazurin is reduced to the pink, fluorescent resorufin by viable cells. It is generally more sensitive than tetrazolium assays. *[10][12] ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP, which is a key indicator of metabolically active cells. They are highly sensitive and well-suited for high-throughput screening.

[10][12][13]The choice of assay should be guided by the specific experimental goals, cell type, and potential for compound interference.

The m-Tolyltetrazolium Red assay remains a widely used and valuable method for assessing cell metabolic activity as a proxy for cell viability. Its simplicity, cost-effectiveness, and adaptability to a high-throughput format have cemented its place in cell biology and drug discovery. However, as with any scientific technique, a thorough understanding of its underlying principles, meticulous optimization of the protocol, and a critical interpretation of the data are essential for generating accurate and meaningful results. By acknowledging its limitations and considering orthogonal validation with alternative assays when necessary, researchers can confidently employ the MTT assay as a powerful tool in their scientific endeavors.

References

-

Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]

-

Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. [Link]

-

Wikipedia. MTT assay. [Link]

-

Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. ResearchGate. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

Ng, K. W., et al. (2012). Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells. NIH. [Link]

-

Niu, J., et al. (2024). Principle of MTT assay. The yellow MTT is oxidized by dehydrogenase.... ResearchGate. [Link]

-

Bitesize Bio. (2017). Cell viability assays: Alternatives to the MTT assay. [Link]

-

ResearchGate. Initial color intensity and absorbance spectrum of MTT formazan in.... [Link]

-

4Bio. (2023). Alternatives to MTT Assay in Cell Viability Assessments. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

ResearchGate. Reduction of MTT to formazan crystals. [Link]

-

ResearchGate. What is a good alternative for MTT assay to determine cell viability?. [Link]

-

G-Biosciences. (2018). MTT Assay for Cytotoxicity. [Link]

-

Semantic Scholar. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]

-

Semantic Scholar. Limitations of the MTT Assay in Cell Viability Testing. [Link]

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. clyte.tech [clyte.tech]

- 3. MTT assay - Wikipedia [en.wikipedia.org]

- 4. atcc.org [atcc.org]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. blog.quartzy.com [blog.quartzy.com]

- 11. Cell viability assays | Abcam [abcam.com]

- 12. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]

- 13. yeasenbio.com [yeasenbio.com]

historical development of tetrazolium salt-based assays

Beginning Research Phase

I am now kicking off the initial research phase. I'll be concentrating on historical developments of tetrazolium salt-based assays. My focus includes key milestones, and the discovery and application of various tetrazolium salts, particularly initial experiments with those compounds. I plan to gather a comprehensive understanding of the topic.

Gathering Initial Data

I'm now starting with a series of targeted Google searches to gather comprehensive information on the historical development of tetrazolium salt-based assays. I'm focusing on significant milestones, the discovery of compounds like MTT, XTT, MTS, and WST-8, and the biochemical principles of formazan formation. I'm also examining the evolution of their uses in cell viability and cytotoxicity testing.

Structuring Search Findings

I'm now analyzing and synthesizing the search results. My goal is to craft a logical narrative for the technical guide, beginning with initial discoveries and extending to recent advancements. I'm focusing on key technical details, protocols, and quantitative data that will be included, and I will be developing illustrative diagrams as I go.

An In-depth Technical Guide to Tetrazolium Redox Indicators for Cellular Viability

A Senior Application Scientist's Guide to 2,3,5-Triphenyltetrazolium Chloride (TTC)

Author's Note: While the topic specified "m-Tolyltetrazolium Red," this term does not correspond to a commonly used reagent in standard cell viability literature. This guide will focus on the archetypal and chemically similar compound, 2,3,5-Triphenyltetrazolium Chloride (TTC) . TTC is a widely documented tetrazolium salt that produces a vibrant red formazan, and its principles of action are representative of the broader class of tetrazolium-based redox indicators used extensively in research and drug development.

Introduction: The Principle of Metabolic Staining

In the fields of cell biology, toxicology, and drug discovery, the accurate assessment of cell viability and cytotoxicity is paramount. Tetrazolium salts serve as indispensable tools for this purpose, acting as metabolic indicators that differentiate between living and dead cells.[1][2] These compounds are prized for their ability to undergo a dramatic, quantifiable color change in the presence of metabolically active cells.

2,3,5-Triphenyltetrazolium Chloride (TTC) is a water-soluble, nearly colorless compound that is readily taken up by cells.[3][4][5] Within viable cells, mitochondrial and cytoplasmic dehydrogenase enzymes, key components of active cellular respiration, reduce the TTC molecule.[1][2][4][6] This enzymatic reduction converts the tetrazolium ring into a highly colored, water-insoluble crystalline compound called 1,3,5-triphenylformazan (TPF), which is bright red.[1][2][4][7] The intensity of this red color is directly proportional to the number of viable, metabolically active cells in the sample, providing a robust method for quantification.[4][8]

Molecular Structure and Physicochemical Properties

Understanding the fundamental properties of TTC and its formazan product is critical for the design and interpretation of experiments. The distinct solubility profiles of the two molecules are the cornerstone of the assay's methodology.

| Property | 2,3,5-Triphenyltetrazolium Chloride (TTC) | 1,3,5-Triphenylformazan (TPF) |

| Molecular Formula | C₁₉H₁₅ClN₄[1][9][10] | C₁₉H₁₆N₄[11][12] |

| Molecular Weight | 334.80 g/mol [1][9][13] | 300.36 g/mol [12] |

| Appearance | White to light yellow crystalline powder[1][3] | Dark red to purple crystalline solid[11] |

| Solubility | Soluble in water, ethanol, acetone[1][3] | Insoluble in water; soluble in organic solvents (DMSO, ethanol, methanol, isopropanol)[8][11][14] |

| Absorbance Max (λmax) | Colorless in solution | ~480-520 nm (solvent dependent)[8][15][16][17] |

| CAS Number | 298-96-4[1][9][10] | 531-52-2[12] |

Mechanism of Action: From Tetrazolium to Formazan

The conversion of TTC to formazan is not a spontaneous chemical reaction but an enzymatic process driven by the cell's metabolic machinery. This is the key to its utility as a viability indicator.

Causality of the Mechanism:

-

Cellular Uptake: The net positive charge on the TTC molecule facilitates its uptake across the plasma membrane of eukaryotic and prokaryotic cells.[5]

-

Enzymatic Reduction: In metabolically active cells, dehydrogenase enzymes, particularly those within the mitochondrial electron transport chain, are abundant and active.[4][6][18] These enzymes transfer electrons and hydrogen ions from metabolic substrates (like NADH and succinate) to TTC.

-

Ring Cleavage and Formazan Formation: This reduction cleaves the tetrazolium ring, resulting in the formation of the insoluble red formazan (TPF).[4][19] Because TPF is insoluble in aqueous culture medium, it precipitates as needle-like crystals inside and on the surface of the cells.

-

Signal Accumulation: In healthy cells, this process is continuous, leading to an accumulation of red formazan. In dead or metabolically inactive cells, the dehydrogenase enzymes are denatured or absent, so no reduction occurs, and the cells remain colorless.[1][2]

Caption : Workflow of TTC reduction to red formazan by viable cells.

Sources

- 1. Tetrazolium chloride - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 2,3,5-Triphenyltetrazolium chloride | 298-96-4 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ausamics.com.au [ausamics.com.au]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mpbio.com [mpbio.com]

- 10. Triphenyltetrazolium chloride | C19H15ClN4 | CID 9283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS 531-52-2: 1,3,5-Triphenylformazan | CymitQuimica [cymitquimica.com]

- 12. 1,3,5-triphenylformazan [webbook.nist.gov]

- 13. 2,3,5-氯化三苯基四唑 Color indicator. Supplement in culture media for the microbiological analysis of food and water samples | Sigma-Aldrich [sigmaaldrich.com]

- 14. scispace.com [scispace.com]

- 15. Frontiers | Monitoring the photochemistry of a formazan over 15 orders of magnitude in time [frontiersin.org]

- 16. Monitoring the photochemistry of a formazan over 15 orders of magnitude in time - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model - PMC [pmc.ncbi.nlm.nih.gov]

how does mitochondrial activity reduce m-Tolyltetrazolium Red

An In-Depth Technical Guide to the MTT Assay: Understanding the Reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide by Cellular Metabolic Activity

Executive Summary

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a crucial indicator of cell viability, proliferation, and cytotoxicity.[1][2] It is extensively utilized in toxicology, drug discovery, and cancer research for its simplicity and high-throughput compatibility.[3] This guide provides a comprehensive exploration of the biochemical mechanisms underpinning the MTT assay, focusing on the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product. While this conversion is predominantly driven by mitochondrial dehydrogenases and the cellular flux of NAD(P)H, this document also delves into non-mitochondrial reduction sites and potential non-enzymatic interferences. By synthesizing core mechanistic principles with field-proven protocols and critical data interpretation strategies, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals seeking to leverage the MTT assay with precision and confidence.

The Biochemical Core: From Tetrazolium to Formazan

The principle of the MTT assay hinges on a redox reaction. The substrate, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is a water-soluble, yellow-colored salt.[4][5] In the presence of metabolically active cells, the tetrazolium ring of MTT is cleaved, resulting in the formation of a water-insoluble, purple-colored molecule known as formazan.[6][7] This conversion from a soluble yellow compound to an insoluble purple precipitate provides a robust and quantifiable colorimetric signal.[4] The amount of formazan produced is directly proportional to the number of metabolically active cells.[5] After a defined incubation period, the formazan crystals are solubilized using an organic solvent, and the absorbance of the resulting colored solution is measured with a spectrophotometer.[8]

Caption: Biochemical conversion of MTT to formazan by cellular reductases.

The Engine Room: The Central Role of Mitochondrial Dehydrogenases

The primary drivers of MTT reduction in viable cells are NAD(P)H-dependent cellular oxidoreductase enzymes.[4][8] The availability and flux of reducing equivalents, namely NADH and NADPH, are hallmarks of active cellular metabolism and are essential for this reaction.[8]

A significant portion of this reductive activity occurs within the mitochondria.[9] Enzymes of the electron transport chain, particularly succinate dehydrogenase (Complex II), are heavily implicated in the conversion of MTT to formazan.[3][4][7] Consequently, the efficiency of MTT reduction is directly correlated with mitochondrial integrity and function.[4] This strong link is why the MTT assay is widely regarded as a reliable measure of mitochondrial activity and, by extension, cellular health.[3][9] Rapidly dividing, healthy cells exhibit high rates of MTT reduction, whereas cells with compromised mitochondrial function or those undergoing apoptosis or necrosis show significantly reduced formazan production.[7][8]

Beyond the Powerhouse: Non-Mitochondrial and Non-Enzymatic Reduction

While mitochondrial activity is paramount, it is a common misconception that MTT reduction occurs exclusively in this organelle. Scientific evidence demonstrates that the conversion to formazan also takes place in other cellular compartments:

-

Endoplasmic Reticulum and Plasma Membrane: Reductases located in the ER and at the cell surface contribute to the overall formazan signal.[4]

-

Cytosol and Lipid Droplets: Studies have identified formazan crystals localized within cytosolic lipid droplets and other intracellular vesicles, indicating multiple sites of reduction.[6][10][11]

This broader distribution of reductive activity means the MTT assay reflects the cell's total metabolic state rather than being a pure measure of mitochondrial function.[4]

Furthermore, it is critical to recognize potential non-enzymatic interferences. Certain chemical compounds can directly reduce MTT, leading to false-positive results. These include:

-

Sulfhydryl-containing compounds like glutathione and dithiothreitol (DTT)[12]

Therefore, when testing novel compounds, it is essential to include cell-free controls to account for any direct chemical reduction of MTT by the substance itself.[12]

The Assay in Practice: A Validated Experimental Protocol

Achieving reliable and reproducible data with the MTT assay requires meticulous attention to detail. The following protocol provides a self-validating framework for its execution.

Reagent Preparation & Handling

-

MTT Stock Solution (5 mg/mL):

-

Dissolve MTT powder in sterile phosphate-buffered saline (PBS) at a physiological pH (~7.4).[4] Vortexing or sonication can aid dissolution.[5]

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Causality: PBS provides an isotonic and pH-stable environment, preserving MTT's activity.[4] Filtration removes any potential microbial contaminants that could metabolize MTT and create false signals.[4]

-

Store the stock solution at -20°C, protected from light. MTT is light-sensitive, and exposure can lead to degradation and high background absorbance.[4][5]

-

-

Formazan Solubilization Solutions:

-

Dimethyl Sulfoxide (DMSO): Highly effective at dissolving formazan crystals. Use pure, anhydrous DMSO. Note that DMSO can be cytotoxic at higher concentrations.[4]

-

Acidified Isopropanol: Typically 0.04 N HCl in isopropanol. The acidic environment enhances formazan solubility and stability.[4]

-

Sodium Dodecyl Sulfate (SDS): A 10-20% SDS solution (often in 0.01 M HCl) is effective for cells resistant to other solvents, as it also lyses cell membranes.[4][13]

-

Experimental Workflow

Sources

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. atcc.org [atcc.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay - Wikipedia [en.wikipedia.org]

- 9. NADH-dependent dehydrogenase activity estimation by flow cytometric analysis of 3-(4,5-dimethylthiazolyl-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

M-Tolyltetrazolium Red (MTT) Cytotoxicity Assay: A Detailed Application Protocol

Introduction: Unveiling Cellular Health Through Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay stands as a cornerstone of in vitro toxicology and pharmacology, providing a robust, quantitative measure of cellular viability and metabolic activity.[1][2] This colorimetric assay is extensively utilized in drug discovery, cancer research, and toxicology to assess the cytotoxic potential of chemical compounds or the proliferative effects of growth factors.[1][3] Its enduring popularity stems from its rapidity, cost-effectiveness, and amenability to high-throughput screening formats.[4][5]

The fundamental principle of the MTT assay lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt, MTT, into a water-insoluble purple formazan product.[1][6][7] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, most notably succinate dehydrogenase, located in the mitochondria of living, metabolically active cells.[3][6][7] Consequently, the amount of formazan produced is directly proportional to the number of viable cells.[1][4] The insoluble formazan crystals are then solubilized using an organic solvent, and the absorbance of the resulting colored solution is measured spectrophotometrically. A lower absorbance value indicates reduced cell viability or metabolic activity, suggesting cytotoxicity or inhibition of cell growth.[6]

Biochemical Principle of the MTT Assay

The conversion of MTT to formazan is a hallmark of metabolically active cells. This bioreduction is a complex process primarily occurring within the mitochondrial electron transport chain.

Caption: Biochemical conversion of MTT to formazan in viable cells.

Critical Parameters and Optimization

Before embarking on the main experimental protocol, several parameters must be optimized for each specific cell line and experimental condition to ensure the accuracy and reproducibility of the MTT assay.[4][5]

| Parameter | Recommended Range/Starting Point | Rationale and Key Considerations |

| Cell Seeding Density | 1,000 - 100,000 cells/well (96-well plate) | Must be optimized for each cell line. Too few cells will yield a low signal, while too many can lead to nutrient depletion and altered metabolic activity. Cells should be in the logarithmic growth phase.[6][10] |

| MTT Concentration | 0.5 mg/mL (starting concentration) | Higher concentrations can be toxic to cells.[6] Optimization is necessary to find a concentration that provides a robust signal without inducing cytotoxicity.[11] |

| MTT Incubation Time | 1 - 4 hours | The optimal time depends on the metabolic rate of the cells. Insufficient time leads to a weak signal, while prolonged incubation can result in MTT toxicity and formazan crystal exocytosis.[6][10][12] |

| Solubilization Solvent | DMSO, Acidified Isopropanol, SDS solution | The choice of solvent depends on the cell type. DMSO is widely used due to its excellent solubilizing properties.[6][13] Incomplete solubilization is a common source of error.[6] |

| Wavelength | 570 nm (primary), 630 nm (reference) | The peak absorbance of formazan is around 570 nm. A reference wavelength helps to correct for background absorbance from cell debris and other factors.[3] |

Step-by-Step Experimental Protocol

This protocol is designed for adherent cells in a 96-well plate format, which is common for high-throughput screening. Modifications for suspension cells are also noted.

Materials and Reagents

-

Cells: Healthy, logarithmically growing cell culture of interest.

-

Culture Medium: Appropriate complete growth medium for the cell line.

-

Test Compound(s): Dissolved in a suitable solvent (e.g., DMSO).

-

MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS), pH ~7.4. Vortex to dissolve, then filter-sterilize (0.2 µm filter). Protect from light and store at -20°C.[3]

-

Solubilization Solution: e.g., Dimethyl sulfoxide (DMSO), Acidified Isopropanol (0.04 N HCl in isopropanol), or 10% SDS in 0.01 M HCl.[6][14]

-

Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

-

Equipment:

Experimental Workflow

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Procedure

Phase 1: Cell Seeding (Day 1)

-

Cell Preparation: Harvest cells that are in a logarithmic growth phase. Perform a cell count (e.g., using a hemocytometer) and assess viability (e.g., via trypan blue exclusion).

-

Seeding: Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Pro-Tip: To avoid "edge effects" where wells on the perimeter of the plate evaporate faster, fill the outer wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[10]

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume normal growth.[15]

Phase 2: Compound Treatment (Day 2)

-

Compound Preparation: Prepare serial dilutions of the test compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent-induced cytotoxicity.[10]

-

Controls: Prepare the following controls on the same plate:

-

Untreated Control (100% Viability): Cells treated with vehicle (medium containing the same concentration of solvent as the test compound wells).

-

Blank Control (Background): Wells containing culture medium but no cells. This will be used to subtract the background absorbance.[16]

-

Solvent Control: Cells treated with the highest concentration of the solvent used to dissolve the test compound.

-

-

Treatment: Carefully remove the old medium from the wells and add 100 µL of the appropriate compound dilutions or control solutions.

-

Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

Phase 3: MTT Assay and Measurement (End of Treatment Period)

-

MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (for a final concentration of 0.5 mg/mL).

-

Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals. The incubation time should be consistent across all experiments.[6]

-

Formazan Solubilization:

-

For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[6] Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well.[6]

-

For Suspension Cells: Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the cells.[6] Carefully remove the supernatant and then add the solubilization solvent.

-

-

Mixing: Place the plate on an orbital shaker for 15-30 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[3][14] Gentle pipetting up and down can also aid in solubilization.[6]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. It is recommended to also measure absorbance at a reference wavelength of 630 nm to account for background signals.[3] Read the plate within 1 hour of adding the solubilization solvent.[3]

Data Analysis and Interpretation

-

Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.

-

Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated control cells.

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

Dose-Response Curve: Plot the percentage of cell viability against the concentration of the test compound. This will generate a dose-response curve.

-

IC50 Determination: The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that reduces cell viability by 50%. This value can be determined from the dose-response curve using regression analysis.[17]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Absorbance | - Microbial contamination of medium.[10] - Phenol red or serum interference.[3][10] - Degradation of MTT reagent.[6] | - Use sterile technique; check medium for contamination.[18] - Use phenol red-free medium for the assay step.[10] - Prepare fresh MTT solution and protect from light.[6] |

| Low Absorbance Readings | - Low cell seeding density.[10][18] - Insufficient MTT incubation time.[10] - Cells are not healthy or in log phase. | - Optimize cell number via a titration experiment.[10] - Increase MTT incubation time (e.g., up to 4 hours).[18] - Use healthy, actively dividing cells. |

| High Replicate Variability | - Inaccurate pipetting. - Incomplete formazan solubilization.[6] - Edge effects.[10] | - Calibrate pipettes; use multichannel pipettes carefully. - Ensure complete mixing on an orbital shaker.[14] - Avoid using outer wells for experimental data.[10] |

| Unexpected Increase in Viability | - Test compound interferes with MTT reduction (false positive).[19] - Compound stimulates cell metabolism or proliferation at low doses (hormesis). | - Run a control with the compound and MTT in a cell-free system.[19] - Consider alternative viability assays (e.g., Neutral Red Uptake).[19][20][21][22][23] |

Limitations and Considerations

While widely used, the MTT assay has inherent limitations that researchers must consider:

-

Metabolic Interference: The assay measures metabolic activity, which may not always directly correlate with cell viability. Compounds that alter mitochondrial respiration can lead to misleading results.[6][8]

-

Chemical Interference: Reducing agents, such as antioxidants (e.g., ascorbic acid), can directly reduce MTT, leading to false-positive results.[24] Colored compounds can also interfere with absorbance readings.

-

Toxicity of Reagents: The MTT reagent itself can be toxic to cells, especially during prolonged incubation periods.[6][25] The formazan crystals can also be cytotoxic.[12]

-

Sensitivity: Compared to fluorescent or luminescent-based assays, the MTT assay generally has lower sensitivity.[24][25]

Given these limitations, it is often advisable to complement MTT assay results with data from other cytotoxicity assays that measure different cellular parameters, such as membrane integrity (e.g., LDH release assay) or lysosomal integrity (e.g., Neutral Red Uptake assay).

References

- Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability. Vertex AI Search.

- What are the limitations of MTT assays? - AAT Bioquest. (2022-11-16). Vertex AI Search.

- MTT assay and its use in cell viability and proliferation analysis - Abcam. Vertex AI Search.

- MTT assay protocol | Abcam. Vertex AI Search.

- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Cre

- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - MDPI. Vertex AI Search.

- Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?

- Cell sensitivity assays: the MTT assay - PubMed. Vertex AI Search.

- Application Notes and Protocols for Dissolving MTT Formazan Crystals - Benchchem. Vertex AI Search.

- How to Analyse MTT/MTS Assay Data and IC50 using Excel - YouTube. (2023-12-16). Vertex AI Search.

- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem. Vertex AI Search.

- Is Your MTT Assay the Right Choice?

- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC. (2021-11-26). Vertex AI Search.

- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed. (2021-11-26). Vertex AI Search.

- How to analyze MTT assay results?

- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - Semantic Scholar. Vertex AI Search.

- Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. (2014-02-25). Vertex AI Search.

- Improved Formazan Dissolution for Bacterial MTT Assay - PMC. (2021-12-22). Vertex AI Search.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24). Vertex AI Search.

- MTT Cell Proliferation Assay -

- MTT Cell Proliferation/Viability Assay - R&D Systems. Vertex AI Search.

- Optimization of the Tetrazolium Dye (MTT)

- I am having problems in getting results in MTT assay. How do I rectify it?

- MTT Cell Proliferation/Viability Assay - R&D Systems. Vertex AI Search.

- ab234039 Neutral Red Assay Kit - Cell Viability / Cytotoxicity - Abcam. (2025-06-18). Vertex AI Search.

- Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Vertex AI Search.

- Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol - Quality Biological. Vertex AI Search.

- ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay - National Toxicology Program (NTP). (2003-11-04). Vertex AI Search.

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]

- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. clyte.tech [clyte.tech]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. m.youtube.com [m.youtube.com]

- 18. atcc.org [atcc.org]

- 19. researchgate.net [researchgate.net]

- 20. content.abcam.com [content.abcam.com]

- 21. assaygenie.com [assaygenie.com]

- 22. qualitybiological.com [qualitybiological.com]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. Is Your MTT Assay the Right Choice? [worldwide.promega.com]

- 25. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]

Measuring Cell Proliferation with m-Tolyltetrazolium Red: An Application Guide

Introduction: The Logic of Colorimetric Viability Assays

In the landscape of drug discovery and cellular biology, the accurate measurement of cell proliferation and viability is a cornerstone of meaningful research. Tetrazolium salt reduction assays are a widely adopted class of colorimetric methods that provide a quantitative readout of a cell population's metabolic activity, which under defined conditions, serves as a robust proxy for cell viability and proliferation.[1]

This guide provides a detailed framework for utilizing m-Tolyltetrazolium Red , a member of the tetrazolium salt family, for these critical measurements. Also known by its chemical name, 2,5-Diphenyl-3-(m-tolyl)tetrazolium Chloride [2], this compound operates on the same fundamental principle as its more famous cousins, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and TTC (2,3,5-Triphenyltetrazolium chloride).[3][4][5] In metabolically active cells, this water-soluble dye is biochemically reduced to a vibrant, water-insoluble formazan, whose color intensity is directly proportional to the number of viable cells.[6]

This application note moves beyond a simple list of steps, delving into the causality behind the protocol. It is designed to empower researchers, scientists, and drug development professionals to not only execute the assay but also to understand its chemistry, optimize its parameters for their specific experimental systems, and interpret the results with confidence.

Part 1: The Biochemical Foundation

Mechanism of Action: The Role of Cellular Reductases

The utility of m-Tolyltetrazolium Red, like all tetrazolium dyes, is predicated on a redox reaction occurring within viable cells. The process is primarily driven by NAD(P)H-dependent cellular oxidoreductase enzymes, which are central to a cell's metabolic pathways.[1] While often associated with mitochondrial dehydrogenases like succinate dehydrogenase, this reduction can also occur in other cellular compartments, including the cytoplasm and the endoplasmic reticulum.[7]

The core reaction involves the cleavage of the tetrazolium ring. Cellular dehydrogenases transfer hydrogen ions to the tetrazolium salt, reducing it to a intensely colored, water-insoluble crystalline product called formazan.[3] This formazan, which is lipophilic in nature, accumulates within the cell, often localizing to lipid droplets.[7][8] Because this enzymatic conversion can only occur in cells with an active metabolism, dead cells or cells with compromised metabolic function will not produce the colored product.[9] The subsequent step in the assay involves solubilizing these formazan crystals with an organic solvent, creating a homogenous solution whose absorbance can be quantified using a spectrophotometer.[1][7]

Caption: Fig 1. Biochemical reduction of m-Tolyltetrazolium Red.

Part 2: Designing a Self-Validating Protocol

A trustworthy assay is one that has been validated for the specific conditions under which it is run. The following principles are critical for ensuring the integrity of your results.

The Linearity Principle: Cell Number vs. Signal

The core assumption of the assay is that the absorbance signal is directly proportional to the number of viable cells. This relationship, however, is only linear within a specific range of cell densities.

-

Too few cells: The formazan signal will be too low to distinguish from the background noise, leading to inaccurate and irreproducible results.

-

Too many cells: The cell growth may become non-linear due to nutrient depletion or contact inhibition. Furthermore, the metabolic rate per cell can change at high densities, and the tetrazolium reduction reaction may become saturated, breaking the linear relationship between cell number and signal.

Actionable Insight: Before performing any experiments with test compounds, you must determine the optimal cell seeding density. This is achieved by plating a range of cell concentrations (e.g., from 1,000 to 100,000 cells per well) and performing the assay. The ideal seeding density for your experiments will fall in the middle of the linear portion of the resulting curve, typically yielding an absorbance value between 0.75 and 1.25 for untreated control wells.[9]

The Necessity of Controls

Every plate must include a complete set of controls to validate the results of that specific experiment.

-

Blank (Medium Only) Control: Contains culture medium and all assay reagents but no cells. This is used to subtract the background absorbance from the medium and reagents themselves.

-

Untreated Cell Control: Contains cells treated with the vehicle (e.g., DMSO, PBS) used to dissolve the test compounds. This represents 100% viability and serves as the primary reference for calculating the effects of your test compounds.

-

Vehicle Control: Contains cells and the highest concentration of the vehicle used in the experiment. This ensures that the vehicle itself does not have a cytotoxic effect.

-

Cell-Free Compound Control: Contains medium, the test compound at its highest concentration, and all assay reagents, but no cells. This is a critical control to identify false positives. Some chemical compounds can directly reduce tetrazolium salts non-enzymatically, leading to a color change that is independent of cell viability.[6] If you observe a color change in this well, this assay may be unsuitable for your test compound, and an orthogonal method (e.g., an ATP-based assay) should be considered.[6]

Part 3: Experimental Workflow and Protocols

The following protocols provide a comprehensive starting point. Crucially, parameters such as reagent concentration and incubation times should be optimized for each specific cell line and experimental condition.

Caption: Fig 2. General workflow for the tetrazolium reduction assay.

Reagent Preparation

-

m-Tolyltetrazolium Red Stock Solution (e.g., 5 mg/mL):

-

Dissolve m-Tolyltetrazolium Red powder in sterile, phosphate-buffered saline (PBS) or serum-free medium to a concentration of 5 mg/mL.

-

Vortex thoroughly to ensure complete dissolution.

-

Sterilize the solution by passing it through a 0.2 µm filter.

-

Store in light-protected aliquots at -20°C. The reagent is light-sensitive.[10]

-

-

Solubilization Solution:

-

DMSO: High-purity, anhydrous Dimethyl Sulfoxide is commonly used and is effective for most applications.[7]

-

Acidified Isopropanol: 0.04 N HCl in isopropanol can also be used.

-

SDS Solution: 10% Sodium Dodecyl Sulfate in 0.01 M HCl is another common choice.

-

Protocol for Adherent Cells

-

Cell Plating: Seed cells in a 96-well flat-bottom plate at the predetermined optimal density in 100 µL of culture medium. Include wells for all necessary controls.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Add various concentrations of your test compound(s) and vehicle controls to the appropriate wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Tetrazolium Addition: Following treatment, add 20 µL of the 5 mg/mL m-Tolyltetrazolium Red stock solution to each well (for a final concentration of ~0.83 mg/mL, adjust volume as needed based on your total well volume). Gently mix the plate.

-

Formazan Development: Return the plate to the incubator for 2 to 4 hours. The optimal time will vary between cell lines and should be determined empirically. Viable cells will begin to show intracellular purple precipitates.

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the cells or the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.

-

Dissolution: Place the plate on an orbital shaker for 5-10 minutes or gently pipette up and down to ensure all formazan crystals are fully dissolved, resulting in a homogenous colored solution.

-

Absorbance Reading: Measure the absorbance at a wavelength between 500-600 nm using a microplate reader. The optimal wavelength for the formazan product of m-Tolyltetrazolium Red should be determined by a spectral scan, but a common starting point is 570 nm.[4][7]

Protocol for Suspension Cells

-

Cell Plating: Add cells in 100 µL of culture medium to a 96-well V-bottom or U-bottom plate at the optimal density.

-

Compound Treatment: Add test compounds and incubate as described for adherent cells.

-

Tetrazolium Addition: Add 20 µL of the 5 mg/mL m-Tolyltetrazolium Red stock solution to each well and return to the incubator for 2-4 hours.

-

Pelleting: Centrifuge the plate at ~500 x g for 5-10 minutes to pellet the cells.

-

Formazan Solubilization: Carefully aspirate most of the supernatant without disturbing the cell pellet. Add 100-150 µL of solubilization solution to each well and resuspend the pellet by pipetting vigorously.

-

Absorbance Reading: Measure the absorbance as described for adherent cells.

Part 4: Data Interpretation and Troubleshooting

Calculating Percentage Viability

The percentage of viable cells relative to the untreated control is calculated as follows:

% Viability = [(Abssample - Absblank) / (Abscontrol - Absblank)] x 100

Where:

-

Abssample: Absorbance of cells treated with the test compound.

-

Abscontrol: Absorbance of untreated (or vehicle-treated) cells.

-

Absblank: Absorbance of the medium-only wells.

Common Issues and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Background in Blank Wells | - Medium contamination (bacterial/yeast).- Phenol red in medium.- Light exposure causing reagent degradation. | - Use sterile technique and fresh medium.- Use phenol red-free medium or subtract background at a reference wavelength (e.g., >650 nm).- Store and handle tetrazolium reagent in the dark.[10] |

| Low Absorbance Signal | - Cell seeding density is too low.- Incubation time with tetrazolium is too short.- Cells have low metabolic activity. | - Re-optimize cell seeding density to find the linear range.- Increase incubation time (e.g., up to 6 hours), checking for formazan crystals microscopically.- Ensure cells are in the logarithmic growth phase. |

| High Variability Between Replicates | - Inconsistent cell plating.- Incomplete solubilization of formazan crystals.- "Edge effect" due to evaporation in outer wells. | - Ensure a homogenous cell suspension before plating; use calibrated pipettes.- Mix thoroughly after adding solvent; visually inspect wells for remaining crystals.- Fill outer wells with sterile PBS or medium; ensure proper humidity in the incubator. |

| False Positives (High Viability) | - Test compound is a reducing agent and directly reduces the tetrazolium salt. | - Crucial: Run a cell-free control with the compound. If color develops, the assay is not suitable. Use an orthogonal viability assay (e.g., ATP-based).[6] |

| False Negatives (Low Viability) | - Test compound interferes with formazan detection (e.g., has overlapping absorbance).- Test compound enhances metabolic activity without increasing cell number. | - Run a control with killed cells + compound + formazan to check for spectral interference.- Correlate results with a direct cell counting method (e.g., Trypan Blue) or a different assay. |

References

-

Verma, S. K., et al. (2013). Seed Germination and Viability Test in Tetrazolium (TZ) Assay. Bio-protocol, 3(16). Available at: [Link]

-

eGyanKosh. (n.d.). 14.TETRAZOLIUM TEST FOR SEED VIABILITY AND VIGOUR. Retrieved from [Link]

-

Plant and Soil Sciences eLibrary. (n.d.). Tetrazolium | Seed Lab Testing. Retrieved from [Link]

-

CABI Digital Library. (n.d.). A standard protocol for testing viability with the Triphenyl Tetrazolium Chloride (TTC) Test. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 间甲苯基四唑红|m-Tolyltetrazolium Red|88159-25-5. Retrieved from [Link]

-

Diaz, G., et al. (2007). Localization of MTT Formazan in Lipid Droplets. An Alternative Hypothesis About the Nature of Formazan Granules and Aggregates. European Journal of Histochemistry, 51(3), 213-8. Available at: [Link]

-

Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

-

ResearchGate. (2015). What is the different between neutral red and MTT assay?. Retrieved from [Link]

-

National Institutes of Health. (2014). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Pharmacognosy Magazine, 10(Suppl 2), S351-S356. Available at: [Link]

-

Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. Available at: [Link]

-

Stockert, J. C., et al. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica, 120(3), 159-167. Available at: [Link]

-

ResearchGate. (2015). INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride) Is Toxic to Prokaryote Cells Precluding Its Use with Whole Cells as a Proxy for In Vivo Respiration. Retrieved from [Link]

Sources

- 1. MTT assay - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. yenepoya.res.in [yenepoya.res.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Localization of MTT formazan in lipid droplets. An alternative hypothesis about the nature of formazan granules and aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. seednet.gov.in [seednet.gov.in]

Application Notes and Protocols for m-Tolyltetrazolium Red in Drug Discovery Screening

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of m-Tolyltetrazolium Red in drug discovery screening. This document offers in-depth technical guidance, detailed experimental protocols, and insights grounded in scientific expertise.

Introduction: The Role of Tetrazolium Salts in Assessing Cell Viability

In the landscape of drug discovery, the assessment of cell viability is a cornerstone of preclinical research.[1] It provides crucial information on the cytotoxic or cytostatic effects of novel therapeutic compounds. Among the various methods to determine cell health, colorimetric assays using tetrazolium salts are widely employed due to their simplicity, reliability, and suitability for high-throughput screening (HTS).[2][3] These assays measure the metabolic activity of living cells, which in most cases, correlates directly with cell number.

m-Tolyltetrazolium Red, also known as 2,5-Diphenyl-3-(m-tolyl)tetrazolium Chloride, is a member of the tetrazolium salt family used as a colorimetric reagent to evaluate cellular viability and metabolic activity.[3] Its application is particularly valuable in cytotoxicity testing and the broader field of drug discovery for assessing the effects of chemical compounds on cell proliferation and health.[3]

The Biochemical Foundation: Mechanism of m-Tolyltetrazolium Red Reduction

The principle of the m-Tolyltetrazolium Red assay hinges on the reductive cleavage of the tetrazolium ring by metabolically active cells. This biochemical conversion is predominantly carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, which are primarily located in the mitochondria.[4][5] In viable cells, these enzymes transfer electrons to the water-soluble, pale yellow m-Tolyltetrazolium Red, reducing it to a intensely colored, water-insoluble formazan product.

This formazan, which is typically reddish-purple, accumulates as crystalline deposits within the cells. The concentration of the formazan is directly proportional to the number of metabolically active, and therefore viable, cells.[4] The insoluble formazan crystals are then solubilized using an organic solvent, and the absorbance of the resulting colored solution is measured using a spectrophotometer.

Caption: Biochemical reduction of m-Tolyltetrazolium Red in viable cells.

Comprehensive Experimental Protocol

This protocol provides a detailed methodology for assessing cell viability using m-Tolyltetrazolium Red. As a non-sulfonated tetrazolium salt, its formazan product is presumed to be water-insoluble, necessitating a solubilization step, analogous to the well-established MTT assay.

Materials and Reagents

-

m-Tolyltetrazolium Red: (e.g., TCI AMERICA, Product No: T0324)

-

Phosphate-Buffered Saline (PBS): pH 7.4, sterile

-

Cell Culture Medium: Appropriate for the cell line, with and without phenol red

-

Fetal Bovine Serum (FBS)

-

Test Compounds and Vehicle Control

-

Solubilization Solution: e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

Step-by-Step Methodology

Phase 1: Cell Seeding and Treatment

-

Cell Preparation: Culture cells to approximately 80% confluency. Harvest and resuspend the cells in fresh culture medium to the desired concentration.

-

Cell Seeding: Seed the cells into a 96-well plate at an optimized density (typically 1,000-100,000 cells per well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Remove the seeding medium and add 100 µL of medium containing the test compounds at various concentrations. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

Phase 2: m-Tolyltetrazolium Red Incubation and Formazan Solubilization

-

Reagent Preparation: Prepare a stock solution of m-Tolyltetrazolium Red (e.g., 5 mg/mL in sterile PBS). This solution should be protected from light and can be stored at -20°C for several months.

-

Reagent Addition: At the end of the treatment period, add 10 µL of the m-Tolyltetrazolium Red stock solution to each well (final concentration of 0.5 mg/mL).

-

Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically and is indicated by the formation of visible purple precipitates within the cells when observed under a microscope.

-

Formazan Solubilization: Carefully aspirate the medium containing m-Tolyltetrazolium Red. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Dissolution: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

Phase 3: Data Acquisition and Analysis

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader. The optimal wavelength for the formazan product of m-Tolyltetrazolium Red should be determined by performing a spectral scan from 500 nm to 650 nm. Based on similar formazans, a primary reading wavelength around 570 nm is a good starting point. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium and m-Tolyltetrazolium Red only) from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of viability against the compound concentration to generate dose-response curves and determine the IC₅₀ value (the concentration of a compound that inhibits 50% of cell viability).

-

Caption: Experimental workflow for the m-Tolyltetrazolium Red cell viability assay.

Assay Optimization and Validation: A Self-Validating System

For robust and reliable results, it is crucial to optimize several parameters of the assay for each cell line and experimental condition.

| Parameter | Recommended Starting Conditions | Optimization Strategy |

| Cell Seeding Density | 1,000 - 100,000 cells/well | Test a range of cell densities to find one that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.75-1.25) at the end of the experiment.[6][7] The cells should not be over-confluent at the time of analysis.[6] |

| m-Tolyltetrazolium Red Concentration | 0.5 mg/mL | Test a range of concentrations (e.g., 0.1 to 1.0 mg/mL) to find the optimal concentration that gives a strong signal without being cytotoxic. |

| Incubation Time | 1 - 4 hours | Monitor formazan crystal formation over time. The ideal incubation time is the shortest duration that produces a robust signal. Prolonged incubation can lead to cytotoxicity from the reagent itself. |